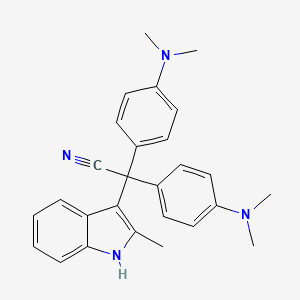
Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile is an organic compound with the molecular formula C27H28N4 It is known for its unique structure, which includes both indole and dimethylaminophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile typically involves the reaction of 4,4’-bis(dimethylamino)benzophenone with 2-methylindole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the dimethylaminophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or carbonyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted indole or dimethylaminophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic applications, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-N,N-dimethylaminophenyl)phosphine
- Bis(4-N,N-dimethylaminophenyl)amine
- Bis(4-N,N-dimethylaminophenyl)ether
Uniqueness
Bis(4-N,N-dimethyl aminophenyl)-(2-methyl indol-3-YL)acetonitrile is unique due to the presence of both indole and dimethylaminophenyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C27H28N4 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
2,2-bis[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C27H28N4/c1-19-26(24-8-6-7-9-25(24)29-19)27(18-28,20-10-14-22(15-11-20)30(2)3)21-12-16-23(17-13-21)31(4)5/h6-17,29H,1-5H3 |
InChI-Schlüssel |
LQEZPZNYJAKKCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(C#N)(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















